molecular formula C22H22F2N4O3S2 B2973070 (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 897481-34-4

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No. B2973070
CAS RN: 897481-34-4
M. Wt: 492.56
InChI Key: AYBHKEOKWPVYLD-UHFFFAOYSA-N
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Description

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H22F2N4O3S2 and its molecular weight is 492.56. The purity is usually 95%.
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Scientific Research Applications

COX Inhibition

Compounds containing benzo[d]thiazol moieties have been studied for their cyclooxygenase (COX) inhibitory activity, which is an important target for anti-inflammatory drugs . The difluorobenzo[d]thiazol group in the compound could potentially confer COX inhibitory properties, making it a candidate for anti-inflammatory drug development.

NMR Spectroscopy Studies

The presence of fluorine atoms makes the compound potentially useful in nuclear magnetic resonance (NMR) spectroscopy studies as fluorine has a distinct and sensitive NMR signal . This could be valuable in structural elucidation and conformational studies of new drugs or biomolecules.

SDH Inhibition

Benzothiazole derivatives have been identified as potent succinate dehydrogenase (SDH) inhibitors, which are considered targets for developing fungicides in agriculture . The compound could be explored for its SDH inhibitory activity, contributing to agricultural research.

Antitumor Activity

Thiazole-containing compounds have shown antitumor and cytotoxic activity against various cancer cell lines . The compound could be investigated for its potential antitumor properties, particularly given its structural complexity which may interact with biological targets in unique ways.

Chemical Synthesis

The compound’s unique structure may serve as a key intermediate or building block in the synthesis of more complex molecules. Its reactivity could be explored in various chemical reactions, contributing to synthetic chemistry research .

Drug Discovery

Given the diverse biological activities associated with its structural components, this compound could be a valuable scaffold in drug discovery programs. It could be modified through medicinal chemistry efforts to optimize its properties for specific therapeutic targets.

Springer - Anti-inflammatory Activity MDPI - NMR Spectroscopy Europe PMC - SDH Inhibition Springer - Antitumor Activity MDPI - Chemical Synthesis

properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O3S2/c23-16-13-18(24)20-19(14-16)32-22(25-20)27-11-9-26(10-12-27)21(29)15-3-5-17(6-4-15)33(30,31)28-7-1-2-8-28/h3-6,13-14H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBHKEOKWPVYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

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